1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea
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Overview
Description
1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea is a complex organic compound with the molecular formula C22H24N4OS and a molecular weight of 392.52
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some derivatives have demonstrated inhibitory activity against enzymes like cyclooxygenases (COX-1, COX-2), which play a crucial role in inflammation .
Biochemical Pathways
For instance, some derivatives have shown to affect the balance between free radicals and antioxidants, causing a state of oxidative stress . This can lead to various downstream effects, including neuroprotection .
Pharmacokinetics
It’s worth noting that none of the synthesized compounds related to this molecule violated lipinski’s rule, suggesting they may have suitable drug-like properties .
Result of Action
For example, some derivatives have shown activity in alleviating haloperidol-induced catalepsy and oxidative stress in mice, suggesting potential anti-Parkinsonian effects .
Preparation Methods
The synthesis of 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea involves multiple steps, typically starting with the preparation of the piperidine and thiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups.
Scientific Research Applications
1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the thiazole ring and have similar biological activities.
Piperidine derivatives: These compounds feature the piperidine ring and are used in various chemical and biological applications.
Urea derivatives: These compounds contain the urea functional group and are known for their diverse chemical reactivity .
Properties
IUPAC Name |
1-benzhydryl-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-21(24-19-11-14-26(15-12-19)22-23-13-16-28-22)25-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13,16,19-20H,11-12,14-15H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKXPDFQSMWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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